Methyl undeca-2,4-dienoate

CAS No.: 77811-09-7

Cat. No.: VC19354545

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77811-09-7 |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | methyl undeca-2,4-dienoate |

| Standard InChI | InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8-11H,3-7H2,1-2H3 |

| Standard InChI Key | USOOLPVJOOLOKK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC=CC=CC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

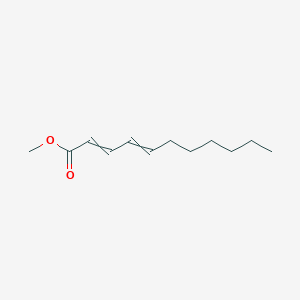

Methyl undeca-2,4-dienoate is an aliphatic ester featuring an 11-carbon chain with double bonds at positions 2 and 4, esterified with a methyl group. Its IUPAC name is methyl undeca-2,4-dienoate, and it is synonymous with methyl 2,4-undecadienoate . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 77811-09-7 | |

| Molecular Formula | ||

| Molecular Weight | 196.29 g/mol | |

| SMILES | COC(=O)C=CC=CCCCCCC | |

| InChIKey | USOOLPVJOOLOKK-UHFFFAOYSA-N |

The compound’s structure (Figure 1) includes a conjugated diene system, which confers unique reactivity and spectral properties .

Structural Analysis

The conjugated double bonds at C2 and C4 create a planar region that enhances resonance stabilization, making the compound susceptible to electrophilic addition and Diels-Alder reactions. Comparative studies with methyl undeca-2,5,10-trienoate (CAS 14261-55-3) reveal that additional double bonds increase molecular rigidity and alter electronic properties, as evidenced by differences in their InChIKeys and SMILES notations.

Natural Occurrence and Biosynthesis

Biological Sources

Methyl undeca-2,4-dienoate has been reported in Humulus lupulus, where it contributes to the plant’s secondary metabolite profile . In hops, such esters are often associated with aroma constituents and defensive mechanisms against pathogens . For example, related compounds like alpha-selinene and beta-selinene in hops exhibit antimicrobial properties, suggesting a potential ecological role for methyl undeca-2,4-dienoate .

Synthesis and Chemical Reactivity

Synthetic Routes

Though no explicit protocols for methyl undeca-2,4-dienoate are documented, methods for analogous compounds suggest:

-

Alkenylation Reactions: Palladium-catalyzed coupling of alkenyl halides with methanol-derived nucleophiles.

-

Esterification: Acid-catalyzed reaction of undeca-2,4-dienoic acid with methanol under reflux .

Reactivity Profile

The conjugated diene system enables participation in cycloaddition reactions. For instance, Diels-Alder reactions with dienophiles like maleic anhydride yield six-membered cycloadducts, a property exploited in organic synthesis.

Analytical Detection and Characterization

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for detecting methyl undeca-2,4-dienoate in plant extracts. In Humulus lupulus, it elutes at retention indices comparable to monoterpenes like linalool and geraniol .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch) and 1650 cm (C=C stretch) .

-

NMR: Peaks at δ 170.2 (ester carbonyl), 130.5 and 128.3 (C2 and C4 double bonds) .

Research Gaps and Future Directions

-

Synthetic Optimization: Development of efficient catalytic systems for large-scale production.

-

Biological Activity Screening: Evaluation of antimicrobial, antifungal, and anti-inflammatory properties.

-

Ecological Studies: Role in plant-insect interactions and defense mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume